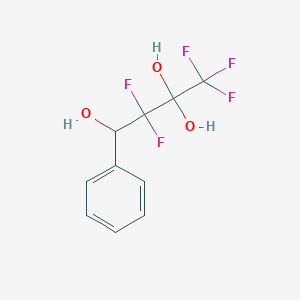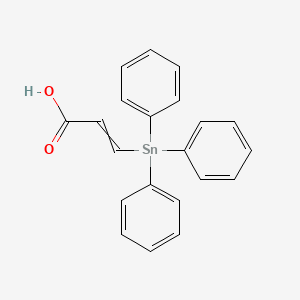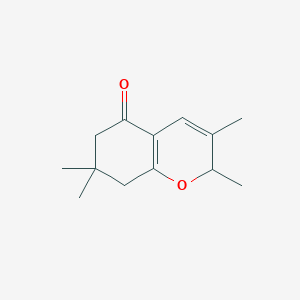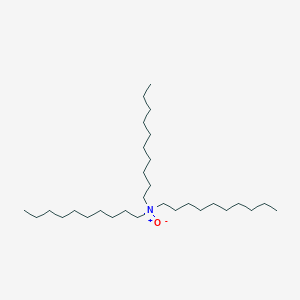
N,N-Didecyldecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didecyldecan-1-amine N-oxide is a nonionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, cleaners, and other formulations. The compound has the molecular formula C12H27NO and a molecular weight of 201.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Didecyldecan-1-amine N-oxide can be synthesized through the oxidation of N,N-didecyldecan-1-amine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and sodium percarbonate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes using packed-bed microreactors. This method ensures high efficiency and safety compared to traditional batch reactors. The use of titanium silicalite (TS-1) as a catalyst and methanol as a solvent is common in these processes .
Chemical Reactions Analysis
Types of Reactions
N,N-Didecyldecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium percarbonate.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: N,N-didecyldecan-1-amine.
Substitution: Compounds with different functional groups replacing the N-oxide group.
Scientific Research Applications
N,N-Didecyldecan-1-amine N-oxide is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Didecyldecan-1-amine N-oxide involves its interaction with lipid membranes and proteins. As a surfactant, it reduces the surface tension of aqueous solutions, allowing it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds. This property makes it effective in various applications, including cleaning and protein crystallization .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyldecan-1-amine N-oxide
- N,N-Dimethyldodecylamine N-oxide
- N,N-Dimethyltetradecylamine N-oxide
Uniqueness
N,N-Didecyldecan-1-amine N-oxide is unique due to its specific chain length and the presence of two decyl groups. This structure provides it with distinct surface-active properties, making it more effective in certain applications compared to its counterparts with shorter or longer alkyl chains .
Properties
CAS No. |
213771-06-3 |
|---|---|
Molecular Formula |
C30H63NO |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N,N-didecyldecan-1-amine oxide |
InChI |
InChI=1S/C30H63NO/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
PYBZLXZEOFDBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


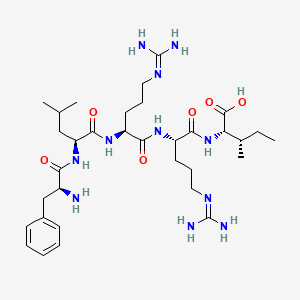
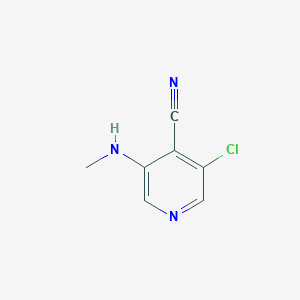
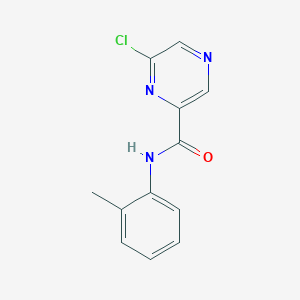
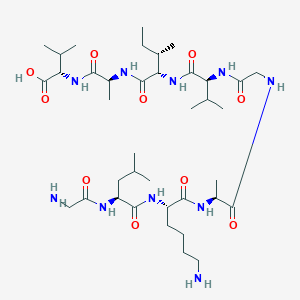
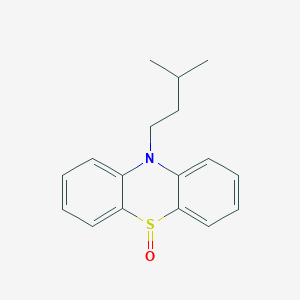
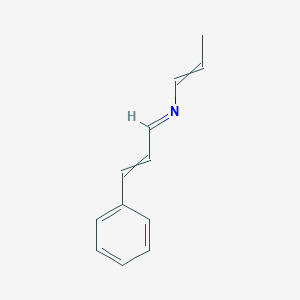
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
